Cas no 35953-65-2 (1,2-Cyclobutanediamine, cis-)
1,2-Cyclobutanediamine, cis- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Cyclobutanediamine, cis-
- (+/-)-trans-cyclobutane-1,2-diamine
- cis-Cyclobutane-1,2-diamine
- AKOS006339498
- starbld0042834
- 35953-65-2
- EN300-7572105
- (1R,2S)-cyclobutane-1,2-diamine
- VHCQWQAYVBRQQC-ZXZARUISSA-N
- Rel-(1R,2S)-cyclobutane-1,2-diamine
-
- MDL: MFCD19203217
- Inchi: 1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+
- InChI Key: VHCQWQAYVBRQQC-ZXZARUISSA-N
- SMILES: N[C@@H]1CC[C@@H]1N
Computed Properties
- Exact Mass: 86.0845
- Monoisotopic Mass: 86.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 45.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.04
1,2-Cyclobutanediamine, cis- Pricemore >>
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| eNovation Chemicals LLC | Y1125362-500mg |
cis-Cyclobutane-1,2-diamine |
35953-65-2 | 95% | 500mg |
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| Enamine | EN300-7572105-0.1g |
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| Enamine | EN300-7572105-0.25g |
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| Enamine | EN300-7572105-0.5g |
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35953-65-2 | 95.0% | 0.5g |
$1783.0 | 2025-02-24 | |
| Enamine | EN300-7572105-1.0g |
(1R,2S)-cyclobutane-1,2-diamine |
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| Enamine | EN300-7572105-2.5g |
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| Enamine | EN300-7572105-5.0g |
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$5387.0 | 2025-02-24 |
1,2-Cyclobutanediamine, cis- Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
-
Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
Additional information on 1,2-Cyclobutanediamine, cis-
Introduction to 1,2-Cyclobutanediamine, cis- (CAS No. 35953-65-2)
1,2-Cyclobutanediamine, cis- (CAS No. 35953-65-2) is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique cyclic structure and amino functional groups. This bicyclic diamine has garnered considerable attention due to its versatile applications in drug development, material science, and catalysis. The cis-configuration of the molecule imparts distinct chemical properties that make it a valuable intermediate in synthesizing complex organic molecules.
The molecular structure of 1,2-Cyclobutanediamine, cis- consists of a cyclobutane ring with two amino (-NH₂) substituents at the 1 and 2 positions. This arrangement creates a rigid framework that influences the compound's reactivity and interactions with other molecules. The presence of two electron-rich amino groups makes it a potent nucleophile, facilitating various chemical reactions such as condensation, cyclization, and polymerization.
In recent years, 1,2-Cyclobutanediamine, cis- has been extensively studied for its potential in pharmaceutical applications. Its structural motif is reminiscent of natural amino acids, suggesting possible roles in mimicking biological processes or serving as a precursor for bioactive molecules. Researchers have explored its utility in designing novel antimicrobial agents, enzyme inhibitors, and even potential candidates for treating neurological disorders.
One of the most compelling aspects of 1,2-Cyclobutanediamine, cis- is its role as a building block in polymer chemistry. The compound's ability to undergo polymerization reactions has led to the development of novel polyamides with enhanced mechanical and thermal properties. These polymers find applications in high-performance materials used in aerospace, automotive industries, and advanced textiles. The cis-configuration particularly influences the polymer's crystallinity and mechanical strength, making it a subject of ongoing research for material scientists.
The synthesis of 1,2-Cyclobutanediamine, cis- presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to achieve high yields and purity. However, recent advancements in catalytic methods have improved the efficiency of its production. For instance, transition metal-catalyzed reactions have enabled more streamlined syntheses while maintaining high selectivity for the desired cis-isomer.
Recent studies have also highlighted the compound's potential in catalysis. The dual functionality of 1,2-Cyclobutanediamine, cis- allows it to act as a ligand or co-catalyst in various organic transformations. Its ability to stabilize reactive intermediates has been exploited in cross-coupling reactions and oxidation processes, contributing to more sustainable synthetic methodologies.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of 1,2-Cyclobutanediamine, cis-. By modifying its structure through functional group transformations or by incorporating it into larger molecular frameworks, researchers aim to develop compounds with targeted biological activities. Preliminary studies suggest that certain derivatives exhibit promising properties as kinase inhibitors or antiviral agents.
The environmental impact of synthesizing and utilizing 1,2-Cyclobutanediamine, cis- is another critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are investigating ways to recover and reuse the compound in catalytic cycles to enhance sustainability.
In conclusion,1,2-Cyclobutanediamine, particularly its cis-isomer, represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research,material science,and catalysis。 As our understanding of its properties continues to grow,so too will its utility in developing innovative solutions for complex challenges.
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